Tridecane is a high-purity, straight-chain aliphatic hydrocarbon (C13H28) that presents as a clear, colorless liquid under standard conditions. In industrial and scientific procurement, it is primarily sourced for its highly specific thermophysical and analytical properties, notably its melting point of approximately -5.5 °C and its boiling point of 234 °C [1]. Unlike broad-spectrum solvents, tridecane is typically procured for applications requiring exact carbon-number precision. These properties make it a critical baseline material for low-temperature phase change material (PCM) formulations, an indispensable calibration standard in gas chromatography, and a necessary heavier-alkane component in high-fidelity aviation fuel surrogates [2].
In applications dependent on exact thermophysical or chromatographic properties, substituting tridecane with closely related n-alkanes like dodecane (C12) or tetradecane (C14) results in systemic performance failures. For thermal energy storage, dodecane melts too low (-10 °C) and tetradecane melts too high (+5.9 °C), meaning neither can maintain the specific -5 °C thermal buffer required for targeted cold-chain logistics [1]. In analytical chemistry, retention index mapping relies on exact carbon-number anchors; omitting the C13 standard creates a 200-index-unit interpolation gap that degrades the identification accuracy of intermediate eluting compounds [2]. Furthermore, in combustion modeling, replacing tridecane with lighter alkanes skews the distillation curve and ignition delay, rendering the resulting fuel surrogate unrepresentative of real-world multi-component jet fuels[3].
For cold thermal energy storage (CTES), the melting point of the phase change material dictates the target buffering temperature. Tridecane exhibits a melting point of -5.5 °C with a latent heat of fusion of approximately 190 J/g, making it optimal for sub-zero refrigeration applications. In contrast, dodecane melts at -10 °C, and tetradecane melts at +5.9 °C [1]. Using dodecane requires significantly more energy to reach the freezing point, while tetradecane cannot provide sub-zero cooling, making tridecane the only viable pure alkane for the -5 °C thermal window.
| Evidence Dimension | Melting Point and Latent Heat of Fusion |
| Target Compound Data | Tridecane: Melting point -5.5 °C, Latent heat ~190 J/g |
| Comparator Or Baseline | Dodecane: Melting point -10 °C; Tetradecane: Melting point +5.9 °C |
| Quantified Difference | Tridecane bridges a 15.9 °C thermal gap between C12 and C14, specifically targeting the -5 °C buffer zone. |
| Conditions | Solid-liquid phase transition in cold thermal energy storage (CTES) systems. |
Enables precise temperature buffering for -5 °C cold-chain logistics and refrigeration, where adjacent alkanes fail to maintain the required sub-zero thermal window.
In detailed hydrocarbon analysis (DHA) and flavor profiling, linear retention indices (LRI) are calculated using n-alkanes as absolute anchors. Tridecane defines the exact LRI value of 1300. If a laboratory attempts to substitute tridecane with dodecane (LRI 1200) and tetradecane (LRI 1400), any compound eluting between them must be interpolated over a 200-unit gap [1]. This wide interpolation significantly increases the margin of error for identifying unknown analytes, making the physical procurement of tridecane mandatory for high-accuracy GC-FID and GC-MS workflows.
| Evidence Dimension | Linear Retention Index (LRI) Calibration Point |
| Target Compound Data | Tridecane: LRI = 1300 |
| Comparator Or Baseline | Dodecane: LRI = 1200; Tetradecane: LRI = 1400 |
| Quantified Difference | Provides the exact 1300 index anchor, eliminating a 200-unit interpolation gap between C12 and C14. |
| Conditions | Temperature-programmed Gas Chromatography (GC-FID/GC-MS). |
Indispensable for the accurate identification of unknown compounds eluting between C12 and C14 in standardized detailed hydrocarbon analysis.
Formulating surrogates for complex aviation fuels like Jet-A or RP-1 requires matching the distillation curve and average molecular weight of the real fuel. While pure dodecane is often used as a simplified first-generation surrogate, it boils at 216 °C, which fails to capture the heavier end of the jet fuel spectrum. Incorporating tridecane (boiling point 234 °C) into multi-component mixtures significantly improves the surrogate's physical fidelity, allowing it to accurately replicate the derived cetane number (DCN) and ignition delay of actual military and commercial jet fuels during diesel engine and shock tube testing [1].
| Evidence Dimension | Boiling Point for Distillation Curve Matching |
| Target Compound Data | Tridecane: Boiling point 234 °C |
| Comparator Or Baseline | Dodecane: Boiling point 216 °C |
| Quantified Difference | Tridecane extends the surrogate distillation profile by 18 °C, accurately capturing the heavier aliphatic fractions of Jet-A/RP-1. |
| Conditions | Multi-component fuel surrogate formulation for combustion and ignition delay testing. |
Required for high-fidelity combustion modeling and physical testing of alternative aviation fuels where a simple C12 surrogate is insufficiently representative.
Directly leveraging its -5.5 °C melting point, tridecane is the premier organic phase change material for refrigeration, active cooling packaging, and cold-chain logistics that strictly require a -5 °C temperature buffer, outperforming dodecane and tetradecane [1].
Tridecane is an essential component in C8-C20 alkane standard mixtures. It is used to establish the exact 1300 Kovats retention index, ensuring high-accuracy identification of flavors, fragrances, and petrochemicals in GC-FID and GC-MS workflows [2].
Blended with other hydrocarbons, tridecane is utilized to create high-fidelity multi-component surrogates for Jet-A, JP-8, and RP-1. Its inclusion corrects the distillation curve and ignition delay discrepancies seen in simpler, dodecane-only models[3].
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